(4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate

Side-chain engineering Chiral amine intermediates Medicinal chemistry building blocks

(4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate (CAS 853881-01-3; synonym: tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate) is a chiral 1,3-dioxane-4-acetate derivative bearing a primary aminomethyl (−CH₂NH₂) substituent at the 6-position. It is explicitly cited across multiple authoritative databases and vendor dossiers as a pharmaceutical intermediate deployed in the preparation of protein kinase inhibitors for oncology applications.

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
Cat. No. B13890898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCC1(OC(CC(O1)CN)CC(=O)OC(C)(C)C)C
InChIInChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3
InChIKeyRGJXYBVLMLBZQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate (CAS 853881-01-3) – Chiral Dioxane-Acetate Intermediate for Targeted Pharmaceutical R&D


(4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate (CAS 853881-01-3; synonym: tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate) is a chiral 1,3-dioxane-4-acetate derivative bearing a primary aminomethyl (−CH₂NH₂) substituent at the 6-position [1]. It is explicitly cited across multiple authoritative databases and vendor dossiers as a pharmaceutical intermediate deployed in the preparation of protein kinase inhibitors for oncology applications . The compound is structurally and functionally distinct from the more widely known aminoethyl congener (CAS 125995-13-3; ATS-9), which serves as the canonical atorvastatin side-chain intermediate [2]. This evidence guide provides quantitative and qualitative differentiation data to support informed scientific procurement decisions.

Why Generic (4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate Substitution Is Scientifically Unsound


The 1,3-dioxane-4-acetate scaffold is not a single commodity; it is a family of chiral intermediates whose side-chain length, amine substitution pattern, and stereochemistry at C4 and C6 govern which downstream pharmacophore they can construct. The aminoethyl analog (ATS-9, CAS 125995-13-3) terminates in a primary amine spaced by a two-carbon chain and is engineered to condense with a 1,4-diketone (the Paal–Knorr pyrrole synthesis) to form the atorvastatin core [1]. The target compound carries an aminomethyl group (one‑carbon spacer) and is instead cited for protein kinase inhibitor assembly . Substituting one for the other would alter the amine nucleophilicity, steric bulk, and the geometry of the final drug–kinase binding interaction, almost certainly yielding an inactive or off-target molecule. Furthermore, the (4R,6S) configuration of the target compound [2] differs from the (4R,6R) configuration of ATS-9, meaning that even if the side chain were irrelevant, the three-dimensional orientation of the acetate-bearing carbon would introduce a diastereomeric mismatch in any convergent synthesis. These are not trivial differences that can be papered over by a generic procurement policy.

Quantitative Differentiation Evidence for (4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate vs. Its Closest Analogs


Side-Chain Carbon Count: Aminomethyl (C1-NH₂) vs. Aminoethyl (C2-NH₂) – Molecular Weight, Lipophilicity, and Synthetic Destination

The target compound possesses a one-carbon aminomethyl side chain, whereas the closest industrial analog, ATS-9 (CAS 125995-13-3), bears a two-carbon aminoethyl chain. This single‑carbon difference reduces the molecular weight by 14.03 Da (259.34 vs. 273.37 g/mol) [1] and alters the computed partition coefficient (XLogP3‑AA = 0.8 for the target [1] vs. a calculated XLogP3 of approximately 1.3 for the aminoethyl analog based on additive fragment contributions). The shorter chain positions the amine closer to the dioxane ring, increasing steric constraint and modifying nucleophilicity in amide-bond or reductive-amination coupling steps. Critically, the two‑carbon spacer of ATS-9 is purpose‑built for Paal–Knorr pyrrole condensation in atorvastatin synthesis [2]; the one‑carbon spacer of the target compound is incompatible with that specific transformation and is instead directed toward protein kinase inhibitor scaffolds .

Side-chain engineering Chiral amine intermediates Medicinal chemistry building blocks

Stereochemical Configuration: (4R,6S) Target vs. (4R,6R) Atorvastatin Intermediate – Diastereomeric Identity

The target compound is assigned the (4R,6S) configuration by IUPAC (InChIKey: RGJXYBVLMLBZQV-ZJUUUORDSA-N) [1], whereas the aminoethyl analog ATS-9 carries the (4R,6R) configuration . The (4R,6S) designation indicates that the acetate-bearing carbon (C4) and the aminomethyl-bearing carbon (C6) have opposite relative stereochemistry (cis relationship on the dioxane ring in the (4R,6S) descriptor convention). By contrast, the (4R,6R) compound has both substituents oriented trans to each other on the ring. This difference means the two compounds are diastereomers, not interchangeable stereoisomers. In practice, the (4R,6S) configuration is required for the synthesis of specific protein kinase inhibitor chemotypes where the relative orientation of the amine and acetate functionalities dictates the three-dimensional shape of the final inhibitor . A diastereomeric mismatch would propagate through the synthetic sequence, producing a stereochemically incorrect drug candidate.

Chiral purity Diastereomer differentiation Stereospecific synthesis

Divergent Downstream Application: Protein Kinase Inhibitor Intermediate vs. HMG-CoA Reductase (Statin) Intermediate

According to multiple independent vendor technical datasheets, the target compound is specifically deployed for the preparation of protein kinase inhibitors intended for cancer treatment . The aminoethyl analog ATS-9, in contrast, is universally described as a key intermediate in the synthesis of atorvastatin calcium, an HMG-CoA reductase inhibitor [1]. This application divergence is not incidental: the aminomethyl side chain of the target compound provides a geometrically compact amine handle suitable for constructing kinase inhibitor cores (e.g., pyrimidine- or pyrrolopyrimidine-based scaffolds), whereas the aminoethyl chain of ATS-9 is length-optimized for the Paal–Knorr pyrrole condensation that builds the atorvastatin framework . No literature or patent evidence supports the use of the target compound in statin synthesis, and no evidence supports the use of ATS-9 in protein kinase inhibitor synthesis.

Target-specific intermediates Kinase inhibitor synthesis Oncology chemical supply chain

Commercial Purity Benchmarking: 98% Assay (HPLC) and Availability from Multi-Gram to Kilogram Scale

The target compound is commercially available at a certified purity of 98% (HPLC) from multiple independent suppliers, including Leyan (product 1743859, 98% purity) . Vendor technical datasheets for the aminoethyl analog ATS-9 typically quote a refractive index specification (n20/D 1.454–1.456) and storage at refrigerator temperature (2–8°C) , but do not uniformly disclose a quantitative purity threshold. The 98% purity specification for the target compound provides a tangible procurement benchmark that can be directly incorporated into a purchase order, enabling consistent lot-to-lot quality verification.

Chemical purity specification Procurement-grade intermediate Quality control

Structural Verification by IUPAC Nomenclature and InChI: Auditable Identity for Electronic Procurement Systems

The target compound has been assigned a definitive, computationally verifiable structure by PubChem: IUPAC name tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate; InChIKey RGJXYBVLMLBZQV-ZJUUUORDSA-N; SMILES CC1(O[C@H](C[C@H](O1)CN)CC(=O)OC(C)(C)C)C [1]. These identifiers enable unambiguous electronic matching in procurement databases, eliminating the risk of ordering the aminoethyl analog (InChIKey differs) or a stereoisomer. The aminoethyl analog ATS-9 has the SMILES CC1(O[C@H](C[C@@H](O1)CCN)CC(=O)OC(C)(C)C)C and a distinct InChIKey [2], confirming that even an algorithm-based substructure search will not conflate the two compounds.

Chemical identity verification InChI/SMILES Procurement data integrity

Physicochemical Property Profile: Hydrogen Bonding, Rotatable Bonds, and Topological Polar Surface Area

Computed physicochemical properties for the target compound include a topological polar surface area (TPSA) of 70.8 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 rotatable bonds [1]. The aminoethyl analog, with its additional methylene unit, has a TPSA of 70.8 Ų (identical, as the extra carbon does not contribute to polar surface area) but has 6 rotatable bonds (the extra C–C bond in the side chain) [2]. The additional rotatable bond in the comparator increases conformational entropy and may reduce binding affinity in rigid protein kinase ATP-binding pockets where the target compound is deployed . While this is a class-level inference, the reduced rotatable bond count of the target compound is a measurable advantage for medicinal chemistry programs targeting conformationally constrained kinase active sites.

Drug-likeness Physicochemical descriptors Lead optimization

High-Value Application Scenarios for (4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate in Pharmaceutical R&D


Synthesis of Conformationally Constrained Protein Kinase Inhibitors for Oncology

The target compound is explicitly designated as an intermediate for protein kinase inhibitor preparation . Its (4R,6S) stereochemistry and compact aminomethyl handle make it suitable for constructing ATP-competitive kinase inhibitors where the dioxane ring serves as a conformationally restricted scaffold that pre-organizes the amine and acetate vectors for subsequent elaboration into a kinase hinge-binding motif. The 5 rotatable bonds (vs. 6 for the aminoethyl analog) provide intrinsically lower conformational entropy, a measurable advantage in fragment-based drug design targeting rigid ATP-binding pockets [1]. Procurement teams supporting oncology medicinal chemistry programs should specify CAS 853881-01-3 to ensure compatibility with kinase inhibitor synthetic routes.

Diastereoselective Synthesis Requiring (4R,6S) Cis-Dioxane Configuration

Any synthetic route that requires a cis relationship between the C4 acetate and C6 amine substituents on the 1,3-dioxane ring must use the (4R,6S)-configured target compound . The more widely available aminoethyl analog carries the (4R,6R) trans configuration and would produce a diastereomerically incorrect product if used as a substitute. This scenario is particularly relevant for projects where the relative stereochemistry of the dioxane ring is preserved in the final drug molecule and influences target binding.

Analytical Reference Standard for Atorvastatin Impurity Profiling (Impurity 48/A9)

The aminoethyl analog ATS-9 is a known atorvastatin intermediate, and the target compound (or its derivatives) has been listed as Atorvastatin Impurity 48 and Atorvastatin Impurity 83 in pharmacopoeial contexts . Quality control laboratories performing HPLC impurity profiling of atorvastatin API or intermediates can procure the target compound as a certified reference standard for identity and quantification of process-related impurities, leveraging its distinct retention time and MS fragmentation pattern relative to the main ATS-9 peak.

Custom Amide Library Synthesis via the Free Amine Handle

The primary aminomethyl group of the target compound provides a nucleophilic handle for rapid diversification via amide coupling, reductive amination, or sulfonamide formation . At a commercial purity of 98% (HPLC) , the compound is suitable for parallel library synthesis without requiring additional purification of the starting material. The shorter aminomethyl spacer, compared to the aminoethyl analog, produces amide products with a different spatial relationship between the dioxane core and the coupled fragment, enabling exploration of chemical space inaccessible with the aminoethyl building block.

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